CID 137699457
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 137699457” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Analyse Chemischer Reaktionen
CID 137699457 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 137699457 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.
Industry: It may be used in the production of various chemical products or materials.
Wirkmechanismus
The mechanism of action of CID 137699457 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not well-documented, it is likely to involve binding to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Eigenschaften
Molekularformel |
C70H145N27O9 |
---|---|
Molekulargewicht |
1509.1 g/mol |
InChI |
InChI=1S/C70H145N27O9/c1-7-48(6)60(93-39-52(19-13-28-85-69(78)79)87-37-51(18-12-27-84-68(76)77)89-40-54(32-46(2)3)83-30-26-73)43-92-53(20-14-29-86-70(80)81)45-97-31-15-21-56(97)42-91-50(17-9-11-25-72)38-90-55(33-47(4)5)41-88-49(16-8-10-24-71)36-82-44-63(100)94-59(35-64(101)102)66(104)96-58(34-62(75)99)65(103)95-57(67(105)106)22-23-61(74)98/h26,44,46-60,82-83,87-93H,7-25,27-43,45,71-73H2,1-6H3,(H2,74,98)(H2,75,99)(H,94,100)(H,95,103)(H,96,104)(H,101,102)(H,105,106)(H4,76,77,84)(H4,78,79,85)(H4,80,81,86)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+/m0/s1 |
InChI-Schlüssel |
GFCGGOSZZOKCAD-DQVBKOIJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](CN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCCN)CN[C@@H](CC(C)C)CN[C@@H](CCCCN)CN[CH]C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC[C@H](CCCN=C(N)N)NC[C@H](CCCN=C(N)N)NC[C@H](CC(C)C)NC[CH]N |
Kanonische SMILES |
CCC(C)C(CNC(CCCN=C(N)N)CN1CCCC1CNC(CCCCN)CNC(CC(C)C)CNC(CCCCN)CN[CH]C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NCC(CCCN=C(N)N)NCC(CCCN=C(N)N)NCC(CC(C)C)NC[CH]N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.